4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Description
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid moiety that is protonated as a hydrochloride salt. The compound (CAS: 14704-69-9) has been identified in natural sources, such as the polar fraction of Caulerpa racemosa marine algae, where it constitutes 11.79% of the extract . Its molecular formula is C₆H₁₁NO₃·HCl, with a molecular weight of 181.62 g/mol (free base: 145.16 g/mol) .
Properties
IUPAC Name |
4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXNFGNTRVIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955493-30-7 | |
| Record name | 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrrolidine.
Carboxylation: The carboxyl group is introduced at the 2-position of the pyrrolidine ring through carboxylation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of substituted pyrrolidine-2-carboxylic acid derivatives. Key structural analogues include:
Physicochemical Properties
- This may enhance aqueous solubility but reduce membrane permeability .
- Stability : Compounds with protective groups (e.g., Boc-protected derivatives like (2R,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, CAS: 185026-95-3) exhibit improved stability under acidic conditions due to reduced reactivity of the hydroxyl group .
Biological Activity
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as hydroxymethylpyrrolidine, is a chiral amino acid derivative that exhibits significant biological activity, particularly in the context of protein synthesis and stabilization. Its structural similarity to proline, an essential amino acid, underlines its importance in biochemical applications. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula: C6H12ClNO3
- Molecular Weight: 179.62 g/mol
- Functional Groups: Hydroxyl group, carboxylic acid
The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial applications.
This compound plays a crucial role in stabilizing protein structures, particularly collagen. It integrates into protein chains, influencing folding and maintaining structural integrity through hydrogen bonding. This stabilization is vital for the mechanical properties of connective tissues.
Key Biological Interactions
- Collagen Stabilization: The compound enhances collagen fiber stability by forming hydrogen bonds, which are essential for the mechanical strength of connective tissues.
- Enzyme Interaction: It interacts with specific enzymes and receptors in biological systems, contributing to various biochemical pathways.
Biological Activity
The biological activities associated with this compound include:
- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens.
- Anticancer Activity: Some derivatives have shown promise in anticancer applications by modulating cell signaling pathways .
- Therapeutic Applications: Investigated for its role in treating collagen-related disorders and as a precursor in drug development .
Case Study 1: Collagen Stability
A study investigated the role of this compound in collagen synthesis. Results demonstrated that the compound significantly enhanced the stability of collagen fibers in vitro, suggesting its potential therapeutic use in conditions characterized by collagen deficiency.
Case Study 2: Anticancer Properties
In a multi-component reaction involving L-proline derivatives, researchers synthesized spiro-oxindolopyrrolizidines that exhibited potent anticancer activity. The study highlighted the potential of hydroxymethylpyrrolidine derivatives in cancer therapeutics due to their ability to influence cellular pathways related to tumor growth .
Applications in Research and Industry
This compound is utilized across various fields:
- Medicinal Chemistry: As a building block for synthesizing bioactive compounds.
- Biochemistry: Investigated for its role in protein structure stabilization.
- Polymer Science: Used in developing materials with enhanced mechanical properties due to its interaction with polymer chains.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity | Applications |
|---|---|---|---|
| 4-Hydroxyproline | Hydroxylated proline derivative | Collagen stabilization | Biochemical research |
| 1,2-Dimethylpyrrolidine | Methyl-substituted pyrrolidine | Antimicrobial activity | Organic synthesis |
| Hydroxyproline | Essential for collagen structure | Enhances collagen stability | Medical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
